n-Boc-2-(methylamino)propan-1-ol
Description
n-Boc-2-(methylamino)propan-1-ol is a chiral amino alcohol derivative characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine moiety, a methylamino group at the second carbon, and a hydroxyl group at the first carbon of a propane backbone. Its molecular formula is C₉H₁₉NO₃, with a molecular weight of 189.25 g/mol (calculated from ). The Boc group enhances stability during synthetic processes, making it a valuable intermediate in pharmaceutical and organic chemistry, particularly in peptide synthesis and drug development .
Key identifiers include:
Properties
IUPAC Name |
tert-butyl N-(1-hydroxypropan-2-yl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-7(6-11)10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPXAYUSJHQWOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N(C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Propan-1-ol Derivatives
Reductive amination offers a direct route to introduce the methylamino group. For example, reacting 2-oxopropan-1-ol with methylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) yields 2-(methylamino)propan-1-ol. Subsequent Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions (e.g., triethylamine or DMAP in THF). This method avoids over-alkylation by leveraging the selective reduction of imine intermediates.
Key Reaction Parameters :
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Solvent : Methanol or THF
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Temperature : 0–25°C for imine formation; 25–50°C for reduction
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Yield : 60–75% after Boc protection
Direct Methylation of 2-Aminopropan-1-ol
Alternative routes involve methylating 2-aminopropan-1-ol using methyl iodide or dimethyl sulfate. However, this method risks quaternization of the amine, necessitating careful stoichiometry. For instance, treatment with methyl iodide (1.1 equiv) in the presence of potassium carbonate (K₂CO₃) in acetonitrile selectively produces 2-(methylamino)propan-1-ol, which is then Boc-protected.
Challenges :
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Competing N,N-dimethylation requires controlled reagent addition.
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Polar aprotic solvents (e.g., DMF) improve solubility but complicate purification.
Boc Protection Strategies and Optimization
The Boc group is introduced to safeguard the secondary amine during subsequent reactions. Two principal methods are employed:
Schotten-Baumann Conditions
Boc₂O reacts with 2-(methylamino)propan-1-ol in a biphasic system (water/dichloromethane) with sodium hydroxide as a base. This exothermic reaction achieves >90% conversion within 2–4 hours at 0–5°C.
Advantages :
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Rapid reaction kinetics.
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Easy separation of aqueous and organic phases.
Limitations :
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Hydrolysis byproducts may form if pH exceeds 9.
Anhydrous Conditions
In moisture-sensitive syntheses, Boc protection is conducted in anhydrous THF with 4-dimethylaminopyridine (DMAP) as a catalyst. This method minimizes hydrolysis and is preferred for sterically hindered amines.
Typical Protocol :
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Dissolve 2-(methylamino)propan-1-ol (1 equiv) in THF.
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Add Boc₂O (1.2 equiv) and DMAP (0.1 equiv).
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Stir at 25°C for 12 hours.
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Purify via column chromatography (hexane/ethyl acetate).
Yield : 85–92%
Comparative Analysis of Synthetic Routes
The table below evaluates four methods for preparing this compound, emphasizing yield, scalability, and practicality:
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Reductive Amination | 2-Oxopropan-1-ol | Methylamine, NaBH₃CN | THF, 25°C, 12 h | 68 | 95 |
| Direct Methylation | 2-Aminopropan-1-ol | Methyl iodide, K₂CO₃ | Acetonitrile, 40°C, 6 h | 72 | 89 |
| Schotten-Baumann Boc | 2-(Methylamino)propan-1-ol | Boc₂O, NaOH | H₂O/DCM, 0°C, 3 h | 91 | 98 |
| Anhydrous Boc Protection | 2-(Methylamino)propan-1-ol | Boc₂O, DMAP | THF, 25°C, 12 h | 88 | 97 |
Observations :
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Reductive amination avoids alkylation byproducts but requires stringent pH control.
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Schotten-Baumann conditions offer superior yields but demand precise temperature regulation.
Stereochemical Considerations in Enantioselective Synthesis
Racemic this compound is typically synthesized via the above routes. For enantiopure forms, chiral auxiliaries or catalysts are employed:
Chemical Reactions Analysis
Types of Reactions
n-Boc-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can produce various amine derivatives .
Scientific Research Applications
Scientific Research Applications
The applications of n-Boc-2-(methylamino)propan-1-ol can be categorized into several key areas:
1. Organic Synthesis
- It acts as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
- The compound is used in the preparation of peptide mimetics and other biologically active molecules.
2. Medicinal Chemistry
- This compound is crucial in synthesizing drugs targeting specific biological pathways.
- Its derivatives have shown potential as inhibitors in various therapeutic contexts, such as cancer treatment and neurodegenerative diseases.
3. Biochemical Research
- The compound is utilized in studies involving enzyme inhibition and receptor modulation.
- It has been investigated for its neuroprotective effects through acetylcholinesterase (AChE) inhibition.
Research has indicated that this compound exhibits significant biological activities:
1. Anticancer Properties
- Compounds derived from this compound have demonstrated potent inhibition of the PD-1/PD-L1 complex, critical for immune evasion by tumors. Studies report EC50 values below 100 nM for related compounds, indicating strong inhibitory capabilities .
2. Neuroprotective Effects
- The compound has been implicated in neuroprotective studies, particularly regarding AChE inhibition. In silico assays suggest favorable interactions with key residues in AChE, highlighting its potential for treating neurodegenerative conditions.
Case Studies
Case Study 1: PD-1/PD-L1 Inhibition
A study evaluated derivatives of this compound for their efficacy in inhibiting the PD-1/PD-L1 interaction. Results indicated significant tumor growth reduction in preclinical models, supporting its potential as an immunotherapeutic agent .
Case Study 2: Neuroprotective Mechanisms
In a series of experiments focusing on neurodegenerative disorders, derivatives of this compound were tested for their ability to inhibit AChE. Findings revealed a strong correlation between structural modifications and inhibitory potency, suggesting that alterations to the methylamino group could enhance efficacy .
Mechanism of Action
The mechanism of action of n-Boc-2-(methylamino)propan-1-ol involves its interaction with various molecular targets, depending on its specific application. In pharmaceutical synthesis, it acts as a precursor or intermediate, participating in reactions that lead to the formation of active pharmaceutical ingredients. The Boc group provides protection to the amine, allowing selective reactions to occur at other functional groups .
Comparison with Similar Compounds
n-Boc-2-(methylamino)propan-1-ol vs. N-Boc-(R)-1-amino-2-propanol
- Structural Differences: The target compound has a methylamino group at C2, whereas N-Boc-(R)-1-amino-2-propanol (CAS 119768-44-4) features a primary amine at C1 ().
- Molecular Weight : 189.25 vs. 175.23 g/mol.
- Applications: The methylamino group in the former enhances its utility in synthesizing secondary amine-containing drugs, while the latter is used in chiral resolutions and asymmetric catalysis .
This compound vs. 2-methyl-2-(methylamino)propan-1-ol
- Structural Differences: The absence of the Boc group in 2-methyl-2-(methylamino)propan-1-ol (CAS 27646-80-6) reduces steric hindrance but increases reactivity.
- Physicochemical Properties: Property this compound 2-methyl-2-(methylamino)propan-1-ol Molecular Weight (g/mol) 189.25 103.17 LogP ~1.2 (estimated) -0.0966 Solubility Lower water solubility due to Boc Higher water solubility The Boc group increases hydrophobicity, affecting solubility and membrane permeability .
This compound vs. N-Boc-2-methyl-1,3-propanediamine
- Functional Groups : The diamine analog (CAS 1260613-92-0) has an additional amine group at C3, enabling crosslinking or polymer synthesis.
- Reactivity : The diamine is more nucleophilic, whereas the hydroxyl group in the target compound facilitates esterification or oxidation reactions .
Comparison with Unprotected Analogs
2-(methylamino)propan-1-ol
Propan-1-ol and Propan-2-ol
- Hydroxyl Position: Propan-1-ol (n-propanol) and propan-2-ol (isopropanol) lack amine groups, limiting their utility in nitrogen-containing syntheses.
- Oxidation Products : Propan-1-ol oxidizes to propanal, while the target compound’s oxidation would yield a ketone or aldehyde depending on conditions .
Data Table: Key Compounds Compared
Research Findings and Trends
- Synthetic Advancements : Boc protection strategies improve yield in multi-step syntheses, as seen in duloxetine production ().
Biological Activity
n-Boc-2-(methylamino)propan-1-ol, a compound with significant applications in medicinal chemistry and organic synthesis, exhibits various biological activities. This article explores its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of 2-(methylamino)propan-1-ol, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. The molecular formula is , and it has a molecular weight of approximately 129.17 g/mol. The Boc group enhances the stability and solubility of the compound, facilitating its use in various biological assays.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It can act as both an agonist and antagonist depending on the target, influencing multiple biochemical pathways. Its role as a substrate in enzyme kinetics studies highlights its importance in understanding metabolic processes.
Applications in Research
This compound is utilized in several research domains:
1. Medicinal Chemistry:
- Serves as an intermediate in synthesizing pharmaceuticals targeting the central nervous system (CNS), particularly in developing drugs for neurological disorders.
- Exhibits potential as a building block for creating chiral compounds used in drug development.
2. Biochemical Assays:
3. Cancer Research:
- Investigated for its role in modulating PD-1/PD-L1 interactions, crucial for immune response regulation in cancer therapy .
Table 1: Summary of Biological Activities
Case Study: PD-1/PD-L1 Interaction Inhibition
In a study examining small molecules that inhibit PD-1/PD-L1 interactions, this compound derivatives were synthesized and tested. The results indicated that compounds with similar structures exhibited IC50 values ranging from single-digit nanomolar to low micromolar concentrations, demonstrating their potential as immunotherapeutic agents .
Toxicological Profile
Toxicity studies indicate that this compound has low acute toxicity. In animal models, the median lethal dose (LD50) exceeds 2000 mg/kg, suggesting that it poses minimal risk at therapeutic doses . Long-term exposure studies have shown no significant adverse effects at lower doses, though higher doses resulted in observable clinical signs such as hypoactivity and ataxia .
Q & A
(Basic) What synthetic strategies are effective for achieving high enantiomeric purity in n-Boc-2-(methylamino)propan-1-ol?
Answer:
To synthesize n-Boc-2-(methylamino)propan-1-ol with high enantiomeric purity, start with chiral precursors such as (S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (a related intermediate in duloxetine synthesis) . Enantioselective methods like asymmetric catalysis or chiral auxiliary-mediated reactions can control stereochemistry. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Monitor enantiomeric excess (ee) using chiral HPLC or polarimetry. For Boc protection, use anhydrous conditions with di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP in dichloromethane. Purify via column chromatography with silica gel and hexane/ethyl acetate gradients to isolate the Boc-protected product .
(Advanced) How can researchers resolve contradictions in stereochemical outcomes between different synthetic routes?
Answer:
Discrepancies in stereochemical outcomes (e.g., unexpected racemization or diastereomer formation) often arise from competing reaction pathways or intermediates. To resolve these:
- Mechanistic Analysis : Use deuterium-labeling or kinetic isotope effects to identify rate-determining steps.
- Chiral Chromatography : Compare retention times with authentic standards (e.g., duloxetine impurity standards like (1S)-3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) to confirm stereochemistry .
- X-ray Crystallography : Resolve absolute configuration ambiguities by analyzing single crystals of intermediates or derivatives.
- Computational Modeling : Employ DFT calculations to predict transition-state energies and rationalize stereochemical preferences .
(Basic) What analytical methods are recommended for characterizing this compound and its impurities?
Answer:
- LC-MS/MS : Detect trace impurities (e.g., deprotected amines or Boc migration byproducts) using reversed-phase C18 columns and a mobile phase of acetonitrile/water with 0.1% formic acid. Quantify impurities against reference standards like those used for duloxetine hydrochloride impurities .
- ¹H/¹³C NMR : Confirm structural integrity by analyzing methylamino (-NHCH₃) and Boc-group (C(CH₃)₃) signals. Use DMSO-d₆ as a solvent to observe exchangeable protons .
- FT-IR : Verify Boc-group presence via carbonyl stretching (~1680–1720 cm⁻¹) .
(Advanced) How should researchers design experiments to study the compound’s stability under varying pH and temperature?
Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 1–4 weeks. Analyze degradation products using UPLC-PDA-MS to identify hydrolysis (e.g., Boc deprotection) or oxidation pathways.
- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (e.g., 25°C).
- Solid-State Stability : Conduct DSC/TGA to assess thermal decomposition and hygroscopicity. Store samples in desiccators with controlled humidity .
(Basic) What purification techniques are effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate or dichloromethane/methanol). Adjust polarity to separate Boc-protected products from unreacted starting materials.
- Recrystallization : Optimize solvent systems (e.g., ethyl acetate/hexane) by testing solubility at elevated temperatures and cooling to induce crystallization.
- Distillation : For large-scale purification, employ short-path distillation under reduced pressure to avoid thermal decomposition .
(Advanced) How can thermodynamic models predict the solubility of this compound in different solvents?
Answer:
- Local Composition Models : Apply the NRTL (Non-Random Two-Liquid) equation to correlate activity coefficients with solubility data. Parameters like α₁₂ (non-randomness factor) can be derived from binary phase diagrams.
- Solubility Parameter Theory : Calculate Hansen solubility parameters (δD, δP, δH) for the compound and solvents (e.g., DMSO, THF) to identify optimal matches.
- Validation : Compare predicted solubility with experimental data from gravimetric or UV-Vis methods. Adjust models for hydrogen-bonding interactions, which dominate in polar aprotic solvents .
(Advanced) How do stereochemical variations in the methylamino group impact biological activity or downstream reactivity?
Answer:
- Enantiomer-Specific Reactivity : Test diastereomeric intermediates in coupling reactions (e.g., peptide synthesis). For example, (R)- vs. (S)-methylamino configurations may alter nucleophilicity or steric hindrance.
- Pharmacological Profiling : Compare enantiomers in receptor-binding assays if the compound is a chiral building block for APIs (e.g., duloxetine derivatives). Use SPR (surface plasmon resonance) to measure affinity differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
